Sivelestat sodium hydrate
説明
Sivelestat sodium hydrate, also known as EI 546, LY 544349, Ono-5046, and Elaspol, is a competitive human neutrophil elastase (HNE) inhibitor . It is used to inhibit human neutrophil elastase-mediated cell signaling . It has been used in the treatment of acute respiratory failure and may also improve neuropathic pain .
Molecular Structure Analysis
The empirical formula of Sivelestat sodium hydrate is C20H22N2O7S · xNa+ · yH2O . Its molecular weight is 434.46 (anhydrous free acid basis) .Chemical Reactions Analysis
Sivelestat sodium hydrate is a competitive inhibitor of human neutrophil elastase (HNE), with an IC50 of 44 nM and a Ki of 0.2 μM . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse (IC50 = 19 to 49 nM) .Physical And Chemical Properties Analysis
Sivelestat sodium hydrate is a solid, white to off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at room temperature .科学的研究の応用
1. Treatment of COVID-19 Related Acute Respiratory Distress Syndrome (ARDS)
- Methods of Application: A retrospective analysis was conducted on adult inpatients admitted to the ICU. The study compared clinical characteristics, laboratory indices, and mortality rates between patients treated with and without sivelestat sodium .
- Results: After five days of treatment, the median change from baseline in the oxygenation index was 21 mmHg in the medicated group and −31 mmHg in the control group . Among patients with a baseline oxygenation index < 200 mmHg, patients in the sivelestat group had an 86% lower risk of death compared to the control group .
2. Treatment of Acute Lung Injury (ALI)/ARDS
- Summary of Application: Sivelestat is used in the treatment of ALI/ARDS. It appears to show benefit in ARDS without inhibiting the host immune defense in cases of infection .
- Methods of Application: In a study on 167 septic patients with ARDS and DIC, sivelestat was administered upon admission to ICU and continued for 5 days .
- Results: The results showed that sivelestat improved lung injury score, PaO2/FIO2 ratio, DIC score, and ICU length of stay and survival rate when compared to the control group .
3. Reduction of Radiation-Induced Lung Injury
- Summary of Application: Sivelestat sodium hydrate is used to reduce radiation-induced lung injury. It blocks the release of NE from the neutrophils in the irradiated lungs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The number of N-ASDCLA-positive cells increased in the sivelestat-administered groups, while group R had low values .
4. Suppression of Lung Hemorrhage
- Summary of Application: Sivelestat sodium hydrate is used to suppress lung hemorrhage induced by human neutrophil elastase .
- Methods of Application: The drug was administered intratracheally in in-vivo studies .
- Results: The drug suppressed lung hemorrhage in hamster (ID50 = 82 μg/kg) by intratracheal administration .
5. Inhibition of Neutrophil Elastase-Mediated Cell Signaling
- Summary of Application: Sivelestat sodium salt hydrate is used to inhibit human neutrophil elastase-mediated cell signaling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that sivelestat sodium salt hydrate effectively inhibited human neutrophil elastase-mediated cell signaling .
6. Improvement of Respiratory Function in Patients with Cardiopulmonary Bypass (CPB)-Induced Acute Lung Injury
- Summary of Application: Sivelestat is used to improve respiratory function in patients with CPB-induced Acute Lung Injury by inhibiting PMN elastase and IL-8 during the CPB process .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that intravenous infusion of sivelestat improved respiratory function in patients with CPB-induced Acute Lung Injury .
7. Inhibition of Human Neutrophil Elastase-Mediated Cell Signaling
- Summary of Application: Sivelestat sodium salt hydrate is used to inhibit human neutrophil elastase-mediated cell signaling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showed that sivelestat sodium salt hydrate effectively inhibited human neutrophil elastase-mediated cell signaling .
8. Treatment of Acute Lung Injury Associated with Systemic Inflammatory Response Syndrome
- Summary of Application: Sivelestat is an inhibitor of human neutrophil elastase. It is indicated for the treatment of acute lung injury associated with systemic inflammatory response syndrome .
- Methods of Application: The drug is available as lyophilized powder for injection solution for intravenous use, containing 100 mg of Sivelestat sodium hydrate per vial .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Sivelestat sodium hydrate should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
特性
IUPAC Name |
sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S.Na.4H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;;;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;4*1H2/q;+1;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHREJBSQUSUCW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N2NaO11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046727 | |
Record name | Sivelestat sodium tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sivelestat sodium | |
CAS RN |
201677-61-4 | |
Record name | Sivelestat sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201677614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sivelestat sodium tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIVELESTAT SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737RR8Y409 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。